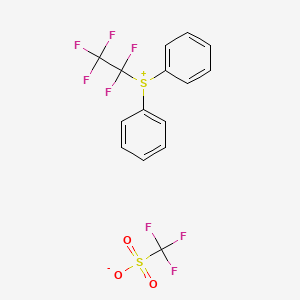
(Perfluoroethyl)diphenylsulfonium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Perfluoroethyl)diphenylsulfonium trifluoromethanesulfonate is a chemical compound with the molecular formula C15H10F8O3S2 and a molecular weight of 454.35 g/mol . This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Perfluoroethyl)diphenylsulfonium trifluoromethanesulfonate typically involves the reaction of diphenylsulfonium salts with perfluoroethyl iodide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(Perfluoroethyl)diphenylsulfonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perfluoroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted diphenylsulfonium compounds .
Scientific Research Applications
(Perfluoroethyl)diphenylsulfonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Perfluoroethyl)diphenylsulfonium trifluoromethanesulfonate involves the interaction of the sulfonium group with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate: Similar in structure but with two fluorine atoms instead of a perfluoroethyl group.
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate: Contains a trifluoromethyl group instead of a perfluoroethyl group.
Uniqueness
(Perfluoroethyl)diphenylsulfonium trifluoromethanesulfonate is unique due to its perfluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C15H10F8O3S2 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
1,1,2,2,2-pentafluoroethyl(diphenyl)sulfanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H10F5S.CHF3O3S/c15-13(16,17)14(18,19)20(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
MJDLHBDXLNQOJX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C(C(F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


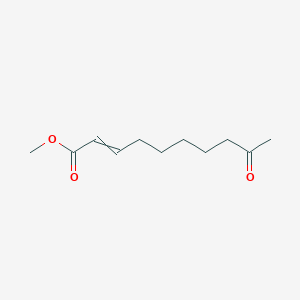
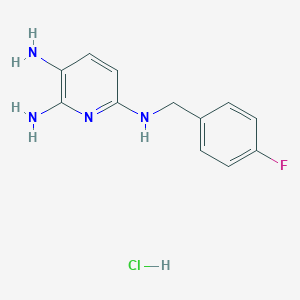

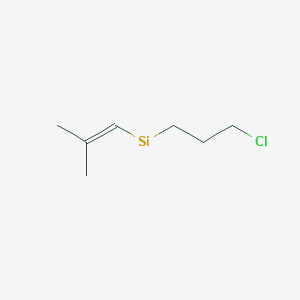
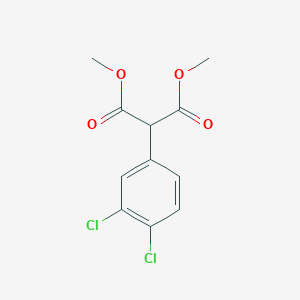
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
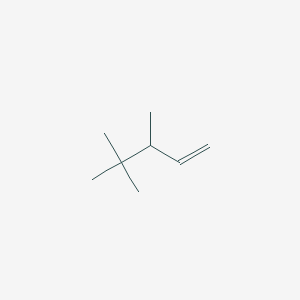
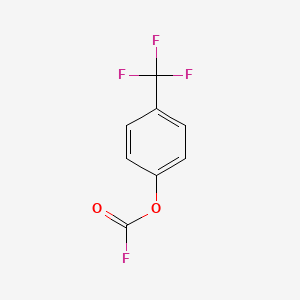
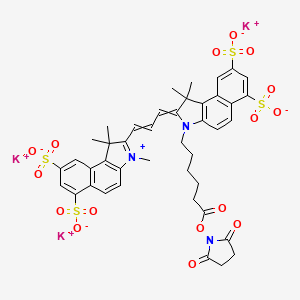
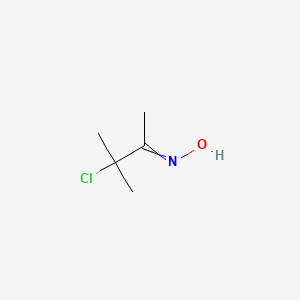

![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)

